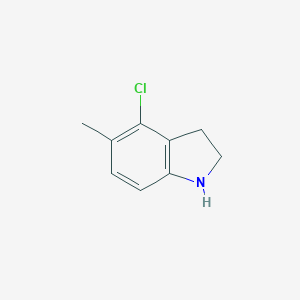

4-Chloro-5-methylindoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-methyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN/c1-6-2-3-8-7(9(6)10)4-5-11-8/h2-3,11H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGAVPOYPEZYPDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NCC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596685 | |

| Record name | 4-Chloro-5-methyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162100-45-0 | |

| Record name | 4-Chloro-2,3-dihydro-5-methyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162100-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-5-methyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 4 Chloro 5 Methylindoline and Analogous Indoline Systems

De Novo Synthetic Routes to the 4-Chloro-5-methylindoline Core

The construction of the indoline (B122111) ring from acyclic precursors offers a direct approach to variously substituted indolines. Key methodologies include metal-catalyzed reactions, organocatalytic approaches, and cascade sequences.

Metal-Catalyzed Cyclization and Cross-Coupling Approaches to Indoline Ring Formation

Transition-metal catalysis provides powerful tools for the formation of the indoline ring system through intramolecular cyclization and cross-coupling reactions. Palladium, rhodium, and copper catalysts are frequently employed to facilitate these transformations.

A plausible and widely utilized approach for the synthesis of substituted indolines is the palladium-catalyzed intramolecular cyclization of N-allyl-2-haloanilines. For the specific synthesis of this compound, a suitable precursor would be N-allyl-3-chloro-4-methyl-2-iodoaniline. The synthesis of this precursor could start from the commercially available 3-chloro-4-methylaniline (B146341). Iodination of 3-chloro-4-methylaniline would be directed to the position ortho to the amino group due to its strong activating and directing effect, followed by N-allylation. The subsequent intramolecular Heck-type cyclization, catalyzed by a palladium complex, would then furnish the desired this compound. researchgate.netresearchgate.netrsc.orgscispace.com

The reaction conditions for such cyclizations are crucial for achieving high yields and selectivity. A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific substrate and desired outcome.

| Catalyst/Ligand System | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ / PPh₃ | DMF | 100-120 | 75-90 | researchgate.net |

| PdCl₂(PPh₃)₂ | Acetonitrile (B52724) | 80-100 | 80-95 | rsc.org |

| [Pd(dba)₂] / BINAP | Toluene | 90-110 | 70-85 | sci-hub.se |

Another prominent metal-catalyzed route is the Larock indole (B1671886) synthesis, which can be adapted for indoline synthesis. This involves the palladium-catalyzed reaction of a substituted o-haloaniline with an alkyne. While this method typically yields indoles, modifications in the reaction conditions and substrates can lead to the formation of indolines.

Organocatalytic and Metal-Free Synthetic Methodologies for Indoline Derivatives

In recent years, organocatalysis has emerged as a powerful and sustainable alternative to metal-catalyzed reactions for the synthesis of heterocyclic compounds, including indolines. rsc.orgresearchgate.netnih.gov These methods often rely on the use of chiral aminocatalysts, Brønsted acids, or phase-transfer catalysts to promote the desired transformations with high enantioselectivity.

One notable organocatalytic approach is the intramolecular Michael addition of an enamine intermediate derived from a substituted aniline (B41778) onto an α,β-unsaturated system. For the synthesis of a 4,5-disubstituted indoline, a suitably functionalized aniline precursor would be required. While a direct application to this compound is not explicitly reported, the general principle can be extrapolated. rsc.org

Metal-free approaches also include thermal or photochemical cyclizations. For instance, the intramolecular cyclization of N-allyl anilines can be promoted by radical initiators or light, offering a pathway that avoids the use of transition metals. researchgate.net

Cascade and Multicomponent Reaction Protocols for Indoline Assembly

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules like substituted indolines. acs.orgrsc.orgresearchgate.net These reactions can be initiated by various catalysts, including transition metals or organocatalysts.

A hypothetical cascade reaction for the synthesis of this compound could involve the reaction of 3-chloro-4-methylaniline with a suitable three-carbon component that can undergo a sequence of reactions, such as an initial Michael addition followed by an intramolecular cyclization.

Multicomponent reactions (MCRs), where three or more starting materials are combined in a single step to form a complex product, also represent a powerful strategy for the rapid assembly of substituted indolines. While specific MCRs for this compound are not documented, the development of such a process would likely involve the reaction of 3-chloro-4-methylaniline, an aldehyde, and a third component that facilitates the ring closure.

Regioselective and Stereoselective Synthesis of Substituted Indolines

The synthesis of specifically substituted indolines like this compound heavily relies on regioselective control. In de novo syntheses, the substitution pattern of the starting aniline precursor dictates the final substitution of the indoline ring. For instance, starting with 3-chloro-4-methylaniline is a key strategy to ensure the correct placement of the chloro and methyl groups at the 4 and 5 positions of the resulting indoline. chemicalbook.comgoogle.comontosight.aiguidechem.com

Stereoselective synthesis of indolines, particularly those with substituents at the 2- and 3-positions, is of great importance for the preparation of chiral drugs and natural products. Asymmetric hydrogenation of indoles, catalyzed by chiral rhodium or iridium complexes, is a common method to produce enantiomerically enriched indolines. sci-hub.serhhz.net For a prochiral indoline, this method can establish stereocenters with high enantioselectivity.

Functionalization and Modification of Pre-existing Indoline Frameworks

An alternative to de novo synthesis is the functionalization of a pre-existing indoline core. This approach can be advantageous if the parent indoline is readily available.

Directed C-H Activation Strategies for Halogenation and Alkylation of Indolines

Directed C-H activation has become a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. acs.orgnih.govrsc.orgnih.gov In the context of indoline synthesis, a directing group installed on the nitrogen atom can guide a metal catalyst to a specific C-H bond on the benzene (B151609) ring, enabling its selective halogenation or alkylation.

For the synthesis of this compound, one could envision a two-step functionalization of 5-methylindoline (B1590916). The synthesis of 5-methylindoline itself can be achieved through various methods, including the reduction of 5-methylindole (B121678). sharif.edu The subsequent chlorination at the C4 position would require a directing group that favors this regioselectivity. While direct C4-chlorination of a 5-substituted indoline is challenging due to the directing effects of the amino and methyl groups, the use of specialized directing groups and catalysts could potentially achieve this transformation.

Alternatively, starting with 4-chloroindoline, a regioselective methylation at the C5 position could be explored. However, Friedel-Crafts type alkylations on anilines and their derivatives can be problematic due to the basicity of the nitrogen atom. wikipedia.orgbyjus.comchemistrysteps.com Protection of the indoline nitrogen as an amide can mitigate this issue and modify the directing effect of the substituent.

The following table outlines a hypothetical two-step functionalization approach:

| Starting Material | Step 1: Reagent & Conditions | Intermediate | Step 2: Reagent & Conditions | Final Product |

| 5-Methylindoline | Directing group protection (e.g., Boc₂O), then C-H chlorination catalyst (e.g., Pd(OAc)₂) with a chlorine source (e.g., NCS) | N-protected-4-chloro-5-methylindoline | Deprotection (e.g., TFA) | This compound |

| 4-Chloroindoline | Directing group protection (e.g., Ac₂O), then Friedel-Crafts methylation (e.g., MeI, AlCl₃) | N-protected-4-chloro-5-methylindoline | Deprotection (e.g., HCl, H₂O) | This compound |

The feasibility and regioselectivity of these C-H functionalization reactions would need to be carefully optimized based on the specific directing group and catalytic system employed.

N-Alkylation and other Heteroatom Functionalizations in Indoline Synthesis

The nitrogen atom of the indoline ring is a key site for functionalization, allowing for the introduction of a wide array of substituents that can modulate the molecule's properties. Common functionalization strategies include N-alkylation, N-acylation, and N-sulfonylation.

N-Alkylation: This process involves the introduction of an alkyl group onto the indoline nitrogen. Classical methods often employ the use of a strong base, such as sodium hydride, to deprotonate the indole nitrogen, followed by reaction with an alkyl halide in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). rsc.org More recent and environmentally conscious methods utilize alcohols as alkylating agents. For instance, manganese-catalyzed N-alkylation of anilines with alcohols has been reported, providing a greener alternative to traditional methods. beilstein-journals.org Another approach involves a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles, which combines a Fischer indolization with N-alkylation using an aryl hydrazine (B178648), a ketone, and an alkyl halide. rsc.org This method is notable for its speed and operational simplicity. rsc.org Platinum-catalyzed N-alkylation of indoles with primary alcohols has also been demonstrated. researchgate.net

N-Acylation: The introduction of an acyl group onto the indoline nitrogen can be achieved using various acylating agents. Acyl chlorides are commonly used in the presence of a base. google.com A general method for the acylation of indoles at the 3-position with acyl chlorides in the presence of dialkylaluminum chloride has been developed, which can be relevant for subsequent transformations. organic-chemistry.org Thioesters have also been employed as a stable acyl source for the highly chemoselective N-acylation of indoles under mild conditions. nih.gov Non-enzymatic kinetic resolution of indolines through catalytic N-acylation has also been achieved, highlighting the potential for stereoselective functionalization. nih.gov

N-Sulfonylation: The sulfonylation of the indoline nitrogen introduces a sulfonyl group, which can serve as a protecting group or a functional handle. The kinetic resolution of 2-substituted indolines by N-sulfonylation has been described using an atropisomeric 4-dimethylaminopyridine-N-oxide (4-DMAP-N-oxide) organocatalyst. nih.govunige.chglobalauthorid.comresearchgate.netimperial.ac.uk This method allows for the preparation of enantiomerically enriched 2-substituted and 2,3-disubstituted indolines. unige.ch

Table 1: Methodologies for N-Functionalization of Indoline Systems

| Functionalization | Reagents and Conditions | Key Features |

| N-Alkylation | NaH, Alkyl Halide, DMF/THF | Classical and high-yielding method. rsc.org |

| Mn or Pt catalyst, Alcohol | Greener and atom-efficient approach. beilstein-journals.orgresearchgate.net | |

| Aryl hydrazine, Ketone, Alkyl Halide | Rapid one-pot, three-component synthesis. rsc.org | |

| N-Acylation | Acyl Chloride, Base (e.g., triethylamine) | Common and effective method. google.com |

| Thioester, Cs₂CO₃, Xylene | Mild, efficient, and chemoselective. nih.gov | |

| Planar-chiral PPY derivative | Kinetic resolution of indolines. nih.gov | |

| N-Sulfonylation | 4-DMAP-N-oxide organocatalyst, Sulfonyl Chloride | Catalytic kinetic resolution of indolines. nih.govunige.ch |

Derivation of this compound from Related Aromatic Heterocycles (e.g., Indoles, Isatins)

The synthesis of this compound can be envisioned through the modification of more readily available heterocyclic systems like indoles and isatins. This typically involves the introduction of the chloro and methyl substituents onto the aromatic ring, followed by the reduction of the pyrrole (B145914) ring.

From Substituted Indoles:

A plausible synthetic route to this compound begins with a suitably substituted indole. The synthesis of 4-chloroindole-3-acetic acid from 2-chloro-6-nitrotoluene (B1664060) has been reported, indicating that the 4-chloroindole (B13527) scaffold is accessible. nih.govtandfonline.comfao.orgjst.go.jp The synthesis of 5-methylindole is also well-established through various methods. luc.educhemicalbook.comclockss.orgbiosynth.com

A potential multi-step synthesis of this compound from an indole precursor could involve:

Synthesis of a 4-Chloro or 5-Methylindole: Starting with either 4-chloroindole or 5-methylindole.

Introduction of the Second Substituent: This would involve either the methylation of 4-chloroindole at the 5-position or the chlorination of 5-methylindole at the 4-position.

Reduction of the Indole Ring: The resulting 4-chloro-5-methylindole would then be reduced to the corresponding indoline. The reduction of indoles to indolines can be achieved using various reducing agents, including hydroboranes in the presence of trifluoroacetic acid. cardiff.ac.uk

From Substituted Isatins:

Isatins (indoline-2,3-diones) are versatile precursors for the synthesis of substituted indolines. The synthesis of 4-chloro-5-methylisatin (B1630091) has been documented, and this compound can serve as a key intermediate. biosynth.comnih.gov The general synthesis of isatins can be achieved through methods like the Sandmeyer synthesis, which involves the reaction of an aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride, followed by cyclization in acid. biomedres.usresearchgate.net For meta-substituted anilines, this can lead to a mixture of 4- and 6-substituted isatins. researchgate.net

A potential synthetic pathway from an isatin (B1672199) precursor would be:

Synthesis of 4-Chloro-5-methylisatin: This can be achieved from the corresponding substituted aniline.

Reduction of the Isatin: The 4-chloro-5-methylisatin would then be reduced to this compound. The reduction of isatins can lead to various products, including indolines, depending on the reaction conditions. scielo.br

Table 2: Potential Synthetic Routes to this compound

| Starting Material | Key Synthetic Steps | Relevant Findings |

| Substituted Indole | 1. Synthesis of 4-chloroindole or 5-methylindole. 2. Regioselective introduction of the second substituent (methylation or chlorination). 3. Reduction of the indole ring to indoline. | Synthesis of 4-chloroindoles and 5-methylindoles is established. nih.govtandfonline.comfao.orgjst.go.jpluc.educhemicalbook.comclockss.orgbiosynth.com Reduction of indoles to indolines is a known transformation. cardiff.ac.uk |

| Substituted Isatin | 1. Synthesis of 4-chloro-5-methylisatin from a substituted aniline. 2. Reduction of the isatin to the corresponding indoline. | The synthesis of 4-chloro-5-methylisatin is reported. biosynth.comnih.gov Isatins are versatile precursors for substituted indolines. biomedres.usscielo.br |

Advanced Spectroscopic and Analytical Characterization Techniques in 4 Chloro 5 Methylindoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the de novo structural elucidation of organic molecules like 4-Chloro-5-methylindoline. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the molecular structure. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and the magnitude of their interaction (coupling constant). The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule.

While specific, experimentally-derived NMR data for this compound is not widely published, a predicted dataset can be constructed based on established chemical shift principles and data from analogous structures. The aromatic protons are expected to appear in the downfield region (typically 6.5-7.5 ppm), influenced by the electron-withdrawing chloro group and the electron-donating methyl and amine groups. The aliphatic protons of the five-membered ring (C2 and C3) would resonate further upfield. The methyl group protons would appear as a sharp singlet.

Predicted NMR Data for this compound Note: This table is predictive and serves for illustrative purposes. Actual experimental values may vary.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-H | 4.0 - 5.5 (broad s) | - |

| C2-H₂ | ~3.0 (t) | ~48 |

| C3-H₂ | ~3.5 (t) | ~30 |

| C4-Cl | - | ~128 |

| C5-CH₃ | ~2.3 (s) | ~18 |

| C6-H | ~6.8 (s) | ~125 |

| C7-H | ~6.5 (s) | ~110 |

| C3a (Quat.) | - | ~130 |

| C7a (Quat.) | - | ~150 |

To unambiguously assign the signals from ¹H and ¹³C NMR spectra and confirm the molecule's connectivity, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically those on adjacent carbons. sdsu.edu A cross-peak in a COSY spectrum for this compound would be expected between the protons on C2 and C3, confirming their connectivity within the indoline (B122111) ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com It allows for the definitive assignment of each proton signal to its corresponding carbon atom in the molecular skeleton. youtube.com For example, the singlet at ~2.3 ppm would show a correlation to the methyl carbon signal at ~18 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away (long-range ¹H-¹³C correlations). sdsu.edu It is crucial for piecing together the entire molecular framework, especially around quaternary carbons (carbons with no attached protons). youtube.com For instance, the protons of the methyl group (on C5) would show an HMBC correlation to the aromatic carbons C4, C5, and C6, confirming the position of the methyl group relative to the chloro-substituted carbon. sdsu.edu

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of this compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent ion, often to within four or five decimal places. This precision allows for the determination of the elemental formula of this compound, distinguishing it from other compounds that might have the same nominal mass. The presence of chlorine is readily identified by the characteristic M+2 isotopic pattern, where the peak for the ³⁷Cl isotope is approximately one-third the intensity of the peak for the ³⁵Cl isotope.

Calculated Molecular Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₀ClN |

| Monoisotopic Mass | 167.0502 g/mol |

| Exact Mass (³⁵Cl) | 167.050176 |

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (the parent ion) are selected and then fragmented to produce a series of daughter ions. nih.gov The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of an analyte. nih.gov For this compound, the molecular ion (m/z 167 for ³⁵Cl) would be selected and subjected to collision-induced dissociation. Plausible fragmentation pathways would include the loss of a chlorine radical (Cl•), loss of a methyl radical (CH₃•), or cleavage of the heterocyclic ring, providing definitive structural confirmation. The analysis of fragmentation patterns for related chlorinated isatins shows that cleavage of the chlorine and fragmentation of the ring system are common pathways. researchgate.net

Chromatographic Methodologies for Purity Assessment and Separation of Indoline Analogs

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. bitesizebio.com For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods used to assess purity and separate it from starting materials, byproducts, or other related indoline analogs. researchgate.net

The choice between HPLC and GC depends on the volatility and thermal stability of the compound. researchgate.net Given that indolines are generally stable and have moderate boiling points, both techniques could be applicable. HPLC is often preferred for its versatility with a wide range of compounds, while GC can offer very high chromatographic resolution for volatile substances. bitesizebio.comresearchgate.net

A common approach for analyzing indoline compounds is reverse-phase HPLC (RP-HPLC). cetjournal.it This method uses a nonpolar stationary phase (like a C18 column) and a polar mobile phase. cetjournal.it The purity of this compound can be determined by injecting a sample and observing the resulting chromatogram. A single, sharp peak would indicate high purity, while the presence of other peaks would signify impurities. By developing a suitable gradient elution method, a mixture of indoline analogs with varying polarity can be effectively separated and quantified. nih.gov

Typical HPLC Parameters for Indoline Analog Analysis

| Parameter | Condition |

|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Column | C18 (e.g., 5 µm, 4.6 mm × 250 mm) cetjournal.it |

| Mobile Phase | Gradient of Acetonitrile (B52724) and Water, often with an additive like Trifluoroacetic Acid (TFA) (0.1%) cetjournal.itresearchgate.net |

| Detection | UV/Vis Detector (e.g., at 280 nm) cetjournal.it or Mass Spectrometer (LC-MS) |

| Flow Rate | ~1.0 mL/min |

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of and quantifying indoline derivatives like this compound. The method separates components in a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase.

In the analysis of indolines and related heterocyclic compounds, reversed-phase HPLC is frequently employed. cetjournal.itcetjournal.it A C18 column is a common choice for the stationary phase, valued for its hydrophobic nature. The mobile phase typically consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous component, often with an acid additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution by suppressing ion formation. cetjournal.itnih.govresearchgate.net For instance, a method developed for indoline analysis used an isocratic mobile phase of methanol and 0.1% TFA, resulting in a clear peak eluting just before the 7-minute mark. cetjournal.it The use of chiral stationary phases in HPLC is also crucial for separating enantiomers and establishing the stereochemical integrity of synthesized substituted indolines. rsc.org

Detection is commonly achieved using a UV detector, as the aromatic nature of the indoline ring system provides strong chromophores. The selection of the detection wavelength is optimized to maximize the sensitivity for the specific analyte.

Table 1: Representative HPLC Parameters for Indoline Analysis

| Parameter | Typical Value/Condition | Source |

|---|---|---|

| Column | Reversed-phase C18 | cetjournal.itresearchgate.net |

| Mobile Phase | Methanol/Acetonitrile and Water with 0.1% Formic Acid or TFA | cetjournal.itnih.govresearchgate.net |

| Detection | UV Spectrophotometry | N/A |

| Flow Rate | ~1 mL/min | N/A |

| Elution Time | Dependent on specific analyte and conditions (~7 min for indoline) | cetjournal.it |

Note: This table presents typical conditions for indoline analysis; specific parameters for this compound would require experimental optimization.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Enhanced Resolution and Sensitivity

For more complex analyses and trace-level detection, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) offers significant advantages over standard HPLC. UPLC utilizes columns with smaller particle sizes (<2 µm), which provides much higher resolution, greater peak capacity, and significantly reduced analysis times.

When coupled with a mass spectrometer, UPLC becomes a powerful tool for both quantification and identification. The mass spectrometer separates and detects ions based on their mass-to-charge ratio (m/z), providing definitive molecular weight information and fragmentation data that can confirm the identity of a compound. Techniques like UPLC coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS/MS) are particularly useful for identifying metabolites of related compounds in biological matrices. nih.gov The high sensitivity of UPLC-MS allows for detection capabilities in the low nanogram-per-milliliter range (ng/mL). nih.govresearchgate.net

The analytical procedures are often validated according to ISO 17025 and World Anti-Doping Agency (WADA) guidelines, ensuring high accuracy and reliability. nih.gov For substituted indoles, a C18 column with a mobile phase of acetonitrile and water containing 0.1% formic acid is effective. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Indoline Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile organic compounds. mdpi.comyoutube.com For this compound, this method would be most applicable for analyzing volatile precursors, byproducts from its synthesis, or volatile derivatives created for specific analytical purposes.

In GC-MS, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a long capillary column. mdpi.com Helium is typically used as the carrier gas. mdpi.com As components elute from the column, they enter the mass spectrometer, where they are ionized (commonly by electron ionization, EI) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" that allows for confident identification by comparison to spectral libraries. mdpi.com

For amine-containing compounds like indolines, derivatization is often performed prior to GC-MS analysis. Acylation with reagents like pentafluoropropionyl anhydride (B1165640) or heptafluorobutyryl anhydride can create more volatile and thermally stable derivatives with excellent chromatographic properties and unique mass spectral fragmentation patterns that aid in specific identification. nih.gov

Table 2: Typical GC-MS Operating Conditions

| Parameter | Typical Value/Condition | Source |

|---|---|---|

| Carrier Gas | Helium (99.999%) | mdpi.com |

| Column | Nonpolar stationary phases (e.g., RTX-1, RTX-5) | nih.gov |

| Injection Mode | Splitless or Split | N/A |

| Temperature Program | Ramped, e.g., 50°C to 270°C | mdpi.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | mdpi.com |

| Mass Scan Range | 40–500 amu | mdpi.com |

Note: This table represents general conditions; method development is required for specific indoline derivatives.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups present in a molecule. edinst.comtriprinceton.org These two methods are complementary, as they are governed by different selection rules: IR spectroscopy measures the absorption of light due to changes in a molecule's dipole moment, while Raman spectroscopy measures the scattering of light due to changes in its polarizability. edinst.com

For this compound, IR and Raman spectra would provide clear signatures for its key structural features. The analysis of structurally similar compounds, such as 2-chloro-4-methylaniline, provides a basis for assigning expected vibrational frequencies. nih.gov

Key expected vibrational modes for this compound include:

N-H Stretch: A characteristic band in the IR spectrum, typically appearing in the 3300-3500 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic (from the methyl group and the five-membered ring) C-H stretches appear just below 3000 cm⁻¹.

C=C Stretches: Aromatic ring stretching vibrations typically occur in the 1450-1600 cm⁻¹ region.

C-N Stretch: This vibration is expected in the 1250-1350 cm⁻¹ range.

C-Cl Stretch: A strong band in the 600-800 cm⁻¹ region, which is often more prominent in the Raman spectrum.

Theoretical calculations using Density Functional Theory (DFT) are often used in conjunction with experimental spectra to achieve a more precise assignment of the vibrational modes. nih.govnih.gov

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Expected Frequency Range | Technique | Source |

|---|---|---|---|

| N-H Stretch | 3300 - 3500 | IR | nih.gov |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | nih.gov |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman | nih.gov |

| C=C Aromatic Stretch | 1450 - 1600 | IR, Raman | nih.govnih.gov |

| C-N Stretch | 1250 - 1350 | IR | nih.gov |

| C-Cl Stretch | 600 - 800 | Raman, IR | nih.gov |

Note: Based on data from structurally related molecules. The exact frequencies for this compound must be determined experimentally.

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of a molecule's constitution and stereochemistry by mapping electron density from the diffraction pattern of X-rays passing through a single crystal.

For indoline derivatives, X-ray crystallography reveals exact bond lengths, bond angles, and the conformation of the molecule in the solid state. nih.govresearchgate.net It also elucidates intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern how the molecules pack together to form a crystal lattice. nih.govnih.gov For example, studies on indole-arylpiperazine derivatives show that intermolecular hydrogen bonds can form extensive networks that stabilize the three-dimensional structure. nih.gov The structure of a related halogenated indole (B1671886), 4-chloro-1-(2-iodophenyl)-1H-indole, was definitively proven by an X-ray crystallographic analysis. acs.org A successful crystallographic analysis of this compound would yield precise data on its unit cell dimensions (a, b, c, α, β, γ), space group, and atomic coordinates.

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Methanol |

| Acetonitrile |

| Trifluoroacetic acid (TFA) |

| Formic acid |

| Indoline |

| 2-chloro-4-methylaniline |

| 4-chloro-1-(2-iodophenyl)-1H-indole |

| Helium |

| Pentafluoropropionyl anhydride |

| Heptafluorobutyryl anhydride |

| Indole-arylpiperazine |

| 5-aminoindole |

Computational and Theoretical Chemistry Studies of 4 Chloro 5 Methylindoline

Density Functional Theory (DFT) Calculations for Electronic and Energetic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. youtube.comyoutube.com It is widely employed to determine a molecule's electronic and energetic characteristics by calculating the electron density. youtube.com For a molecule like 4-chloro-5-methylindoline, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or higher, can elucidate its fundamental properties.

Optimization of Molecular Geometry and Conformational Analysis

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy structure. youtube.com For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional arrangement. The indoline (B122111) ring is nearly planar but possesses a slight pucker. Conformational analysis would identify the most stable conformer, which is crucial for accurately predicting other properties. The expected optimized geometry would reflect the steric and electronic influences of the chloro and methyl substituents on the indoline core.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-31G)*

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Length | C4-Cl | 1.75 Å |

| Bond Length | C5-C(methyl) | 1.51 Å |

| Bond Length | N1-C2 | 1.47 Å |

| Bond Length | N1-C7a | 1.39 Å |

| Bond Angle | C3a-C4-Cl | 119.5° |

| Bond Angle | C4-C5-C(methyl) | 121.0° |

| Dihedral Angle | C7-C7a-N1-C2 | -178.5° |

Note: The data in this table is illustrative, representing typical values expected from DFT calculations for this class of molecule, as specific published experimental or computational data for this compound is not available.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom, while the LUMO would be distributed across the aromatic system, influenced by the electron-withdrawing chlorine atom. Analysis of these orbitals helps predict how the molecule will interact with electrophiles and nucleophiles.

Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Value (Illustrative, in eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Gap (ΔE) | 4.90 |

| Ionization Potential (I ≈ -EHOMO) | 5.85 |

| Electron Affinity (A ≈ -ELUMO) | 0.95 |

| Global Hardness (η = (I-A)/2) | 2.45 |

| Electronegativity (χ = (I+A)/2) | 3.40 |

Note: The data in this table is illustrative and represents values that would be hypothetically derived from DFT calculations. Specific published data is not available.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. nih.gov The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface. rsc.org

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. For this compound, the most negative potential is expected around the electronegative chlorine atom and the lone pair of the nitrogen atom.

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atom attached to the nitrogen (N-H) would be the most prominent positive site.

Neutral Regions (Green): These areas have a near-zero potential.

The MEP map provides a clear, qualitative prediction of where the molecule is most likely to interact with other chemical species, which is fundamental for understanding its biological activity and reaction mechanisms. rsc.org

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. researchgate.net For this compound, NBO analysis would quantify key intramolecular interactions, such as:

Hyperconjugation: This involves charge transfer from a filled donor orbital (like a C-C or C-H bond) to an empty acceptor orbital (like an antibonding π* orbital). These interactions stabilize the molecule.

Charge Distribution: NBO provides a more chemically intuitive picture of atomic charges than other methods, helping to understand the electronic effects of the chloro and methyl substituents.

Hybridization: It details the hybridization of each atom, confirming the sp² and sp³ character of the atoms in the aromatic and saturated parts of the ring, respectively.

Key charge transfer interactions would likely involve the lone pair of the nitrogen atom (nN) donating into the antibonding orbitals of the aromatic ring (π*C-C), and interactions involving the orbitals of the chlorine substituent.

Molecular Dynamics Simulations for Conformational Space Exploration and Ligand Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. youtube.com For a molecule like this compound, MD simulations can be used to:

Explore Conformational Space: MD can reveal the different conformations the molecule can adopt in various environments (e.g., in a vacuum, in water, or bound to a protein) and the dynamics of interconversion between them.

In Silico Prediction of Chemical Reactivity and Regioselectivity in Indoline Systems

In silico methods use computer simulations to predict chemical properties and reactivity, which can significantly accelerate research and reduce the need for extensive laboratory work. windows.net For substituted indolines, these predictions are particularly useful for understanding metabolism and designing new synthetic pathways.

Studies on related indoline-containing drugs, such as indapamide, have shown that in silico methods can successfully predict metabolic pathways. nih.govnih.gov For this compound, key predictions would focus on:

Metabolic Hotspots: Computational tools can predict which sites on the molecule are most likely to be metabolized by enzymes like cytochrome P450. Likely pathways for this compound would include dehydrogenation of the indoline ring to the corresponding indole (B1671886), and hydroxylation at various positions on the aromatic ring. nih.gov

Regioselectivity: In chemical reactions, such as electrophilic substitution, computational models can predict which position on the ring is most likely to react. The interplay between the electron-donating nitrogen and methyl group, and the electron-withdrawing/directing chloro group would determine the regioselectivity. The C-7 position is often a reactive site in such systems. windows.net

Toxicity Prediction: Modern in silico models can also assess the potential for a compound to form reactive metabolites, which can be a source of toxicity. mdpi.com

These predictive models are essential for guiding the synthesis of new derivatives and for the early-stage assessment of drug candidates. johnshopkins.edu

Quantum Chemical Investigations of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Currently, there is a notable absence of publicly available, peer-reviewed research specifically detailing the quantum chemical investigations of spectroscopic parameters, such as NMR chemical shifts, for the compound this compound. While the field of computational chemistry has seen significant advancements in the use of methods like Density Functional Theory (DFT) and Gauge-Including Atomic Orbital (GIAO) to predict the NMR spectra of various organic molecules, specific studies focused on this compound have not been identified in a thorough review of scientific literature.

The prediction of NMR chemical shifts through quantum chemical calculations is a powerful tool for structure elucidation and verification. These theoretical approaches involve the calculation of the magnetic shielding tensors of nuclei within a molecule, which are then used to determine the chemical shifts. The accuracy of these predictions is highly dependent on the chosen theoretical level, including the functional and basis set employed in the calculations. For complex heterocyclic systems, such as substituted indolines, these computational studies can provide invaluable insights into the electronic environment of each atom and help in the assignment of experimental NMR signals.

Although direct research on this compound is not available, the general principles of such investigations can be outlined. A typical computational study to predict the NMR chemical shifts of this compound would involve:

Geometry Optimization: The three-dimensional structure of the this compound molecule would first be optimized to find its most stable conformation. This is a critical step as the calculated NMR parameters are highly sensitive to the molecular geometry.

Frequency Calculations: To ensure that the optimized structure corresponds to a true energy minimum, frequency calculations are performed. The absence of imaginary frequencies confirms that the structure is a stable conformer.

NMR Chemical Shift Calculations: Using the optimized geometry, the NMR shielding tensors would be calculated, typically using the GIAO method. These calculations would be performed for all relevant nuclei, such as ¹H and ¹³C.

Data Analysis and Comparison: The calculated isotropic shielding values would then be converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The predicted chemical shifts would then be compared with experimentally obtained NMR data, if available, to validate the computational model.

The application of these methods to a range of substituted indoles and other nitrogen-containing heterocycles has been documented in the broader chemical literature. These studies demonstrate the utility of computational chemistry in understanding structure-property relationships and in the detailed analysis of spectroscopic data. However, without specific research on this compound, a detailed discussion of its theoretical spectroscopic parameters, including data tables of predicted chemical shifts, cannot be provided at this time. Further experimental and computational research is required to fill this knowledge gap.

Chemical Reactivity and Advanced Derivatization of 4 Chloro 5 Methylindoline

Electrophilic and Nucleophilic Substitution Reactions on the Indoline (B122111) Ring

The reactivity of the indoline ring is characterized by the interplay between the electron-donating nitrogen atom and the electron-withdrawing and directing effects of the substituents on the benzene (B151609) ring.

Electrophilic Substitution: The benzene portion of the indoline ring is activated towards electrophilic attack due to the electron-donating nature of the nitrogen atom. However, the presence of the chloro and methyl groups on the aromatic ring of 4-Chloro-5-methylindoline will direct incoming electrophiles. The methyl group is an ortho-, para-director, while the chloro group is also an ortho-, para-director, albeit a deactivating one. The positions most susceptible to electrophilic attack would be C6 and C7. The pyrrole (B145914) ring within the indole (B1671886) structure is generally more susceptible to electrophilic substitution than the benzene ring due to its higher electron density. researchgate.net

Nucleophilic Substitution: Direct nucleophilic substitution on the unsubstituted indole ring is rare. pharmaguideline.com However, the introduction of strong electron-withdrawing groups can make the ring susceptible to nucleophilic attack. sci-hub.se In the case of this compound, nucleophilic substitution is more likely to occur at the carbon bearing the chloro group (C4) through mechanisms like vicarious nucleophilic substitution or after metallation. The nitrogen atom, with its lone pair of electrons, can also act as a nucleophilic center, particularly under basic conditions. researchgate.net

Oxidation and Reduction Pathways of the Indoline Nucleus

The indoline nucleus can undergo both oxidation and reduction, leading to a variety of products with distinct properties.

Oxidation: The oxidation of indolines to the corresponding indoles is a common and important transformation. This dehydrogenation can be achieved using various reagents. One study demonstrated the use of manganese dioxide for the efficient oxidation of indolines to indoles. acs.org Another method employs a Cu(I) catalyst with an organic percarbonate as the oxidant, offering a mild and environmentally friendly option. acs.org This method has been successfully applied on a large scale in the synthesis of Elbasvir, a treatment for hepatitis C. acs.orglongdom.org Furthermore, cytochrome P450 enzymes, particularly CYP3A4, can catalyze the aromatization of indolines to indoles. researchgate.netnih.gov This enzymatic oxidation is significant in the metabolism of indoline-containing drugs. researchgate.netnih.govnih.gov

Reduction: The reduction of the indoline ring can also be achieved. For instance, the reduction of indolin-2-ones to indolines can be efficiently carried out using sodium bis(2-methoxyethoxy)aluminum hydride. tandfonline.com Catalytic hydrogenation can also be employed, though the selectivity can be influenced by the substituents present on the ring. tandfonline.comresearchgate.net For example, N-(tert-butoxycarbonyl)indoles can be reduced to the corresponding indolines using polymethylhydrosiloxane (B1170920) (PMHS) as a reducing agent in the presence of a palladium catalyst. organic-chemistry.org

Cycloaddition Reactions Involving Indoline Moieties

Cycloaddition reactions are powerful tools for the construction of complex polycyclic systems. The double bond of the indole nucleus can participate in these reactions, leading to the formation of fused and spirocyclic structures. researchgate.net

[3+2] Cycloadditions: Dearomative [3+2] cycloaddition reactions of indoles with various partners have been developed to synthesize highly functionalized cyclopenta-fused indoline compounds. acs.orgnih.govresearchgate.net For instance, the reaction of 3-substituted indoles with α-haloketones, vinyl aziridines, or vinyl epoxides can lead to the formation of pyrroloindolines and furoindolines. acs.orgresearchgate.net These reactions often exhibit high diastereoselectivity and can be catalyzed by Lewis acids or transition metals. acs.orgacs.org

[4+2] Cycloadditions: Indoles can also undergo [4+2] cycloaddition reactions to form hydrocarbazoles. acs.org Intramolecular [4+2] cycloadditions of ynamides and conjugated enynes provide a route to highly substituted indolines and indoles. nih.gov

Dehydrogenation and Aromatization of the Indoline Ring to Indole Derivatives

The conversion of indolines to indoles, an aromatization process, is a key transformation that can significantly alter the biological and chemical properties of the molecule. This dehydrogenation can be accomplished through various chemical and biological methods.

Chemical methods often employ oxidizing agents. A mild and efficient method utilizes a Cu(I) catalyst with an organic percarbonate as the oxidant. acs.orglongdom.org This method has proven effective for sensitive substrates, preventing epimerization of stereocenters. longdom.org Another approach involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) for the dehydrogenation of N-acylated indolines. scispace.com Additionally, a base-mediated dehydroaromatization of indolines with aryl thiols using air as the oxidant has been reported. acs.org

Biocatalytic methods for the aromatization of indolines have also been developed. Cytochrome P450 enzymes, particularly CYP3A4, have been shown to catalyze the dehydrogenation of indolines to indoles. researchgate.netnih.govnih.gov This "aromatase" activity is relevant to the metabolism of indoline-containing drugs. researchgate.netnih.gov Monoamine oxidase (MAO-N) enzymes have also been utilized for the chemoselective aromatization of indoline substrates under mild conditions. bbe.ac.uk

The table below summarizes various methods for the dehydrogenation of indolines.

| Reagent/Catalyst | Conditions | Product | Reference(s) |

| Cu(I) catalyst, organic percarbonate | Mild | Indole | acs.orglongdom.org |

| Manganese dioxide | - | Indole | acs.org |

| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Dioxane, 75°C | Indole | scispace.com |

| Aryl thiols, Base | Air, 120°C | 3-Sulfenylindoles | acs.org |

| Cytochrome P450 (CYP3A4) | Biological | Indole | researchgate.netnih.govnih.gov |

| Monoamine oxidase (MAO-N) | Biocatalytic | Indole | bbe.ac.uk |

Formation of Fused and Spiro-Heterocyclic Systems Incorporating the Indoline Scaffold

The indoline framework serves as a versatile building block for the synthesis of more complex heterocyclic systems, including fused and spirocyclic structures. These intricate architectures are of significant interest due to their prevalence in natural products and their potential biological activities. mdpi.com

Fused Systems: Fused heterocyclic systems can be constructed from indoline precursors through various cyclization strategies. For example, palladium-catalyzed intramolecular tandem dearomatization of indoles can lead to the formation of tetracyclic indolines. arabjchem.org Radical cyclization of appropriately substituted anilines can also afford polycyclic indolines. nih.gov

Spiro-Heterocyclic Systems: Spiro-indoline derivatives are a particularly important class of compounds. mdpi.com They can be synthesized through several methods, including:

Condensation Reactions: The reaction of isatins with 1,3-dicarbonyl compounds, such as dimedone or 1,3-cyclohexanedione, can yield spiro[indoline-3,9′-xanthene]trione derivatives. mdpi.com

[4+2] Annulation: An "on-water" [4+2] annulation reaction between a 2-methyl-3H-indolium salt and an α-bromo N-acyl hydrazone has been developed for the synthesis of spiro(indoline-2,3′-hydropyridazine) scaffolds. rsc.org

1,3-Dipolar Cycloadditions: The reaction of isatins, L-proline, and electron-deficient alkenes can lead to the formation of spiro[indoline-3,3′-pyrrolizines]. iucr.org

Darzens Reaction: The Darzens reaction of isatins with phenacyl bromides provides a route to functionalized spiro[indoline-3,2'-oxiran]-2-ones. beilstein-journals.org

The development of these synthetic methodologies allows for the creation of a diverse range of spiro-indoline compounds with potential applications in drug discovery. nih.govresearchgate.netbohrium.commdpi.com

Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Indolines

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and they are particularly valuable for the functionalization of halogenated aromatic compounds like this compound. The chlorine atom at the C4 position serves as a handle for introducing a wide variety of substituents.

Common palladium-catalyzed cross-coupling reactions applicable to halogenated indolines include the Suzuki, Heck, and Sonogashira reactions. For instance, a palladium-catalyzed intramolecular Heck reaction has been utilized for the dearomatization of indoles to produce quaternary indolines. nih.gov The synthesis of halogenated amidostilbenes has been achieved using the Heck cross-coupling method. ingentaconnect.combenthamscience.com Furthermore, a palladium-catalyzed tandem decarboxylative amination/Heck/annulation reaction has been developed for the synthesis of functionalized indolines. researchgate.net These reactions typically involve a palladium catalyst, a ligand, and a base, and they allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the site of the halogen. The specific conditions, including the choice of catalyst, ligand, and base, are crucial for achieving high yields and selectivity. The development of palladium-catalyzed methods for C-H activation has also provided new avenues for the synthesis and functionalization of indoles and indolines. nih.gov

| Reaction | Reactant | Catalyst System | Product | Reference(s) |

| Intramolecular Reductive Heck | Aryl bromide with tethered indole | Pd catalyst, chiral phosphine (B1218219) ligand | Quaternary indoline | nih.gov |

| Heck Coupling | Halogenated aniline (B41778), alkene | Pd catalyst | Halogenated amidostilbene | ingentaconnect.combenthamscience.com |

| Tandem Decarboxylative Amination/Heck/Annulation | Carboxylic acid, norbornadiene | Pd catalyst, ligand | Functionalized indoline | researchgate.net |

Conclusion and Future Research Directions in 4 Chloro 5 Methylindoline Chemistry

Synthesis of Novel Analogs with Specific Substitution Patterns

The biological activity and material properties of indoline (B122111) derivatives are highly dependent on the substitution patterns on the aromatic ring and the heterocyclic core. A key future direction for 4-chloro-5-methylindoline chemistry is the systematic exploration of novel analogs through targeted substitution. Research will likely focus on introducing a variety of functional groups at different positions to create libraries of new compounds for screening.

Strategies will likely draw from established indole (B1671886) and indoline chemistry. For instance, functionalization at the N1 position, C2, C3, C6, and C7 positions of the this compound core will be a primary focus. The introduction of alkyl, aryl, acyl, and sulfonyl groups at the N1-position can significantly modulate electronic properties and steric bulk, influencing biological target affinity. bohrium.com

Further diversification can be achieved by exploring reactions at the C3 position. Drawing parallels from isatin (B1672199) chemistry, where derivatives are used to synthesize complex spirocyclic and fused heterocyclic systems, this compound-2,3-dione could serve as a versatile precursor. tandfonline.comresearchgate.netmdpi.com For example, condensation reactions with various nucleophiles or participation in multicomponent reactions could yield highly complex molecular architectures. nih.gov

Future research could explore the synthesis of analogs with diverse substituents, as illustrated by the examples of related chloro-indole derivatives in the table below.

| Parent Scaffold | Substituent(s) | Synthetic Approach | Potential Application Area | Reference |

| 5-Chloro-2-methyl-1H-indole | 3-(1,2,3,6-tetrahydropyridin-4-yl) | Fischer indole synthesis followed by multi-step sequence | CNS disorders (5-HT6 receptor agonists) | bohrium.com |

| 5-Chloroisatin | 1-allyl, 1-propargyl | N-alkylation | Antibacterial agents | researchgate.net |

| 5-Chloro-2-methyl-1H-indole | 3-yl-thiazol-2-amine | Reaction of 3-(α-chloroacetyl)indole with thiourea | Antimicrobial agents | mdpi.com |

| 5-Chloroisatin | 1-((1-aryl-1H-1,2,3-triazol-4-yl)methyl) | Click chemistry (Copper-catalyzed azide-alkyne cycloaddition) | Cholinesterase inhibitors | mdpi.com |

This table presents examples from related chloro-indole/isatin compounds to illustrate potential synthetic strategies for novel this compound analogs.

Advancements in Asymmetric Synthesis of Chiral this compound Derivatives

Many biologically active molecules are chiral, with their therapeutic effects often residing in a single enantiomer. The development of efficient asymmetric methods to synthesize chiral this compound derivatives is therefore a critical research frontier. Future work will concentrate on creating enantiomerically pure compounds where the stereogenic center could be at C2 or C3, or on a substituent attached to the core.

Key areas for advancement include:

Organocatalysis : The use of chiral Brønsted acids (e.g., phosphoric acids derived from BINOL) or chiral amines (e.g., proline derivatives) is a powerful strategy for enantioselective transformations. nih.govbeilstein-journals.org These catalysts can activate imine or enamine intermediates derived from this compound precursors to facilitate asymmetric additions. beilstein-journals.org

Transition-Metal Catalysis : Chiral transition-metal complexes (e.g., based on iridium, rhodium, palladium, or ruthenium) are highly effective for asymmetric hydrogenations, allylic alkylations, and C-H functionalization reactions. researchgate.net An asymmetric transfer hydrogenation of a suitable imine precursor could be a direct route to chiral 2- or 3-substituted this compound derivatives. researchgate.net

Chiral Auxiliaries : The temporary attachment of a chiral auxiliary to the nitrogen atom or a functional group can direct the stereochemical outcome of a subsequent reaction. While often requiring additional synthetic steps for attachment and removal, this method provides a reliable route to high enantiopurity. mdpi.com

The table below summarizes catalytic systems that have been successful in the asymmetric synthesis of related chiral heterocycles and could be adapted for this compound.

| Catalytic System | Reaction Type | Substrate Class | Outcome | Reference |

| Chiral Phosphoric Acid (CPA) | Friedel-Crafts Alkylation | Indoles and Aldimines | Chiral bis(indolyl)methanes | nih.gov |

| Tethered Ru(II) Catalysts | Asymmetric Transfer Hydrogenation (ATH) | Imines | Chiral amines (e.g., Ozanimod) | researchgate.net |

| Chiral Oxazaborolidinium Ion (COBI) | Asymmetric Nucleophilic Addition | Imines and Allylating Agents | Chiral homoallylic amines | beilstein-journals.org |

| Palladium-Chiral Ligand | Asymmetric Allylation | β-keto-α-aminophosphonates | Optically active α-amino phosphonates | mdpi.com |

This table showcases catalytic systems used for asymmetric synthesis of related compounds, highlighting potential avenues for chiral this compound derivatives.

Development of Sustainable and Environmentally Benign Synthetic Routes

Modern synthetic chemistry places a strong emphasis on "green" chemistry principles to minimize environmental impact. Future research into the synthesis of this compound and its analogs will increasingly focus on developing sustainable methodologies.

Key objectives in this area include:

Atom Economy : Designing reactions that maximize the incorporation of all starting material atoms into the final product, such as cycloadditions and multicomponent reactions. nih.gov

Catalysis : Replacing stoichiometric reagents with catalytic amounts of (ideally non-toxic and earth-abundant) metals or organocatalysts to reduce waste.

Alternative Solvents and Conditions : Moving away from hazardous chlorinated solvents towards greener alternatives like water, ethanol, or supercritical fluids. Microwave-assisted synthesis can also reduce reaction times and energy consumption. nih.gov

C-H Activation : Direct functionalization of C-H bonds avoids the need for pre-functionalized starting materials (e.g., organohalides or organometallics), reducing the number of synthetic steps and associated waste.

Integration of Computational Methods for Predictive Chemistry and Reaction Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, computational methods can accelerate research by predicting molecular properties, guiding synthetic efforts, and elucidating reaction mechanisms.

Future research will leverage computational tools in several ways:

Predictive QSAR and Docking : Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of novel this compound analogs with their predicted biological activity. pulsus.compulsus.com Molecular docking studies can predict the binding modes of these analogs within the active sites of biological targets, helping to prioritize the synthesis of the most promising compounds. mdpi.comsioc-journal.cn

DFT for Mechanistic Insights : Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, reactivity, and spectroscopic properties of this compound. lupinepublishers.comrsc.org This allows for the prediction of the most likely sites for electrophilic or nucleophilic attack, guiding the design of new reactions. DFT can also be used to model transition states, providing a deeper understanding of reaction mechanisms and helping to optimize reaction conditions. rsc.org

Virtual Screening : Large virtual libraries of this compound derivatives can be computationally generated and screened against various biological targets or for desired material properties, focusing synthetic efforts on a smaller, more promising set of compounds.

The table below lists computational methods and their potential applications in the study of this compound.

| Computational Method | Application Area | Predicted Properties / Insights | Reference |

| Density Functional Theory (DFT) | Molecular Structure & Reactivity | Optimized geometry, frontier molecular orbitals (HOMO/LUMO), electrostatic potential, reaction mechanisms | lupinepublishers.comrsc.org |

| Molecular Docking | Drug Discovery | Binding affinity and orientation of ligands in a protein's active site | mdpi.comsioc-journal.cn |

| Quantitative Structure-Activity Relationship (QSAR) | Drug Discovery | Correlation of chemical structure with biological activity | pulsus.compulsus.com |

| Time-Dependent DFT (TD-DFT) | Spectroscopic Analysis | Prediction of UV-Vis and other electronic spectra | pulsus.compulsus.com |

This table outlines how computational methods can be applied to accelerate research and discovery in the chemistry of this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Chloro-5-methylindoline, and how can purity be validated?

- Methodology : Synthesis typically involves sequential halogenation and alkylation of the indoline core. For example, nitration at the 5-position followed by methylation and chlorination at the 4-position. Post-synthesis, purity is validated using HPLC (≥98% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .

- Characterization : Include H/C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis. For novel derivatives, X-ray crystallography may resolve ambiguous stereochemistry .

Q. How do solubility properties of this compound impact experimental design?

- Data : Reported solubility in polar aprotic solvents (e.g., DMSO: ~7.9 µg/mL) suggests limited aqueous compatibility. Use co-solvents like ethanol or PEG-400 for in vitro assays, but validate stability via UV-Vis spectroscopy over 24-hour periods .

- Optimization : Conduct solubility screens using nephelometry to identify optimal solvent systems without precipitating the compound .

Q. What spectroscopic techniques are critical for distinguishing positional isomers in chloro-methylindoline derivatives?

- Analysis : Use H NMR coupling constants and NOESY to differentiate between 4-chloro-5-methyl and 5-chloro-4-methyl isomers. Mass spectrometry fragmentation patterns (e.g., Cl isotope peaks) provide additional confirmation .

Advanced Research Questions

Q. How can contradictory spectral data for this compound derivatives be resolved?

- Case Study : Discrepancies in C NMR chemical shifts may arise from tautomerism or solvent effects. Cross-validate using heteronuclear correlation spectroscopy (HSQC/HMBC) and density functional theory (DFT) calculations to model electronic environments .

- Best Practices : Document solvent, temperature, and concentration parameters rigorously to enable reproducibility .

Q. What mechanistic insights govern the reactivity of this compound in cross-coupling reactions?

- Experimental Design : Use palladium-catalyzed Suzuki-Miyaura reactions to assess substituent effects on reaction yields. Monitor intermediates via in situ IR spectroscopy. Chlorine at the 4-position often directs electrophilic substitution, while the methyl group sterically hinders ortho positions .

- Data Interpretation : Compare turnover frequencies (TOF) with control compounds lacking methyl/chloro substituents to isolate electronic vs. steric contributions .

Q. How can synthetic routes be optimized to minimize byproducts in this compound production?

- Process Chemistry : Screen catalysts (e.g., Pd/C vs. Ni-based) and solvents (e.g., DMF vs. THF) using design of experiments (DoE) to maximize yield. Track byproducts via LC-MS and optimize column chromatography gradients for purification .

- Scale-Up Challenges : Address exothermic reactions during chlorination by implementing controlled temperature ramps and inline FTIR monitoring .

Data Reporting and Reproducibility

Q. What are the minimum data requirements for publishing synthetic protocols involving this compound?

- Guidelines : Report yields, purity metrics (HPLC/NMR), and spectral data (IR, NMR, HRMS) in the main text. Include raw chromatograms and crystallographic CIF files as supplementary data .

- Ethical Considerations : Disclose failed attempts (e.g., alternative catalysts or solvents) to aid troubleshooting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.